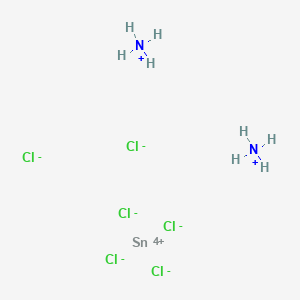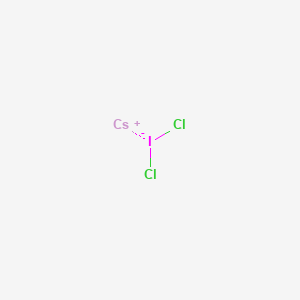
Ammonium tin chloride
Vue d'ensemble
Description
Ammonium chloride (NH4Cl) is a white crystalline salt, highly soluble in water . It’s a product of the reaction between ammonia (NH3) and hydrochloric acid (HCl) . Tin (IV) chloride is a colorless hygroscopic liquid, which fumes on contact with air .
Synthesis Analysis
The synthesis of nanosized tin (IV) oxide was carried out with the use of two different precursors: tin (II) oxalate obtained using tin chloride (II) and oxalic acid; tin (II) oxalate obtained using tin chloride (II); and ammonium oxalate .Molecular Structure Analysis
Ammonium chloride adopts the caesium chloride structure. The NH4+ cation occupies the cubic site at the center of the cell and is able to hydrogen bond with the Cl- ions at the corners of the cell .Chemical Reactions Analysis
In aqueous solutions, both tin (II) and tin (IV) exist as complex ions. Both tin (II) chloride and tin (IV) chloride tend to undergo hydrolysis and aged solutions of these salts become measurably acidic . Aqueous ammonia precipitates white Sn(OH)2 and white Sn(OH)4 with tin (II) and tin (IV), respectively .Physical And Chemical Properties Analysis
Ammonium chloride has a melting point of 338°C (640°F) and a boiling point of 520°C (968°F) . It is highly soluble in water but less soluble in alcohol and acetone .Applications De Recherche Scientifique
Metalwork
Ammonium tin chloride is used as a flux in preparing metals to be tin coated, galvanized, or soldered . It works as a flux by cleaning the surface of workpieces by reacting with the metal oxides at the surface to form a volatile metal chloride .
Medicine
In the field of pharmacokinetics, ammonium tin chloride helps absorb from the GI tract for a period of five to six hours after ingestion .
Food
Ammonium tin chloride has been discovered as a potential sixth taste . Detectable in Scandinavian licorice, it has an enigmatic quality that recalls the sharpness of sea air or an earthy brininess .
Laboratory Use
Ammonium tin chloride is often used as a buffer solution in labs, particularly in the preparation of biological samples for downstream applications, including DNA sequencing .
Dry Cell Production
This salt is used for producing dry cells of tin in zinc process and galvanizing processes .
Metal Oxide Remover
In various industries, ammonium tin chloride is used as flux for soldering and as a metal oxide remover .
Mécanisme D'action
Target of Action
Ammonium tin chloride, also known as stannic ammonium chloride, is a complex compound that doesn’t have a specific biological target. It’s primarily used in industrial applications, such as a flux in preparing metals to be tin coated, galvanized, or soldered .
Mode of Action
The mode of action of ammonium tin chloride in its industrial applications involves its reaction with metal oxides on the surface of workpieces. This reaction forms a volatile metal chloride, effectively cleaning the surface and preparing it for further processing .
Biochemical Pathways
As an inorganic compound, ammonium tin chloride doesn’t directly participate in biochemical pathways. The ammonium ion (nh4+) plays an important role in the maintenance of acid-base balance in the body . The kidney uses ammonium in place of sodium to combine with fixed anions in maintaining acid-base balance, especially as a homeostatic compensatory mechanism in metabolic acidosis .
Pharmacokinetics
Ammonium chloride, a component of ammonium tin chloride, is a salt that is soluble in water and is readily absorbed by the body . When ingested, it dissociates into its constituent ions, ammonium (NH4+) and chloride (Cl-), which are absorbed in the gastrointestinal tract . The absorption occurs mainly in the small intestine, with only a small amount being absorbed in the stomach . Once absorbed, ammonium is metabolized in the liver to urea, which is then excreted by the kidneys in the urine .
Result of Action
The result of the action of ammonium tin chloride is largely dependent on its application. In industrial settings, it helps in the preparation of metals for coating, galvanizing, or soldering . In a biological context, the ammonium ion contributes to the maintenance of acid-base balance .
Action Environment
The action of ammonium tin chloride can be influenced by various environmental factors. For instance, in industrial applications, the efficiency of its action as a flux can be affected by factors such as temperature and the presence of other chemicals . In a biological context, the action of the ammonium ion can be influenced by factors such as pH and the presence of other ions .
Safety and Hazards
Orientations Futures
The security and integrity of different facilities are adversely influenced by the presence of ammonium chloride as the major agent in localized corrosion . This pernicious type of corrosion gave rise to serious fouling which posed significant hazards to the operational durability of various processing units .
Propriétés
IUPAC Name |
diazanium;tin(4+);hexachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2H3N.Sn/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMAVAHFQCVSSE-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H8N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Ammonium hexachlorostannate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11854 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ammonium tin chloride | |
CAS RN |
16960-53-5 | |
| Record name | Ammonium hexachlorostannate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016960535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium hexachlorostannate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)











